Ikarisoside C

Androgenic Activity Leydig Cell Function Epimedium Flavonoid SAR

Ikarisoside C (CAS 113558-11-5) is a prenylated flavonol glycoside belonging to the Epimedium-derived flavonoid class, specifically an 8-prenylkaempferol triglycoside with a molecular formula of C38H48O20 and a molecular weight of approximately 824.8 g/mol. It is a known natural product isolated from various Epimedium species including E.

Molecular Formula C38H48O20
Molecular Weight 824.8 g/mol
Cat. No. B1252872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIkarisoside C
Synonymsikarisoside C
Molecular FormulaC38H48O20
Molecular Weight824.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O
InChIInChI=1S/C38H48O20/c1-13(2)4-9-17-19(53-36-30(50)27(47)24(44)20(11-39)54-36)10-18(42)22-26(46)34(32(56-33(17)22)15-5-7-16(41)8-6-15)57-38-35(29(49)23(43)14(3)52-38)58-37-31(51)28(48)25(45)21(12-40)55-37/h4-8,10,14,20-21,23-25,27-31,35-45,47-51H,9,11-12H2,1-3H3/t14-,20+,21+,23-,24+,25+,27-,28-,29+,30+,31+,35+,36+,37-,38-/m0/s1
InChIKeyWCUYANMOZSMFCP-FGDCQGOKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ikarisoside C Procurement: What Distinguishes This 8-Prenylkaempferol Triglycoside from Generic Epimedium Flavonoids?


Ikarisoside C (CAS 113558-11-5) is a prenylated flavonol glycoside belonging to the Epimedium-derived flavonoid class, specifically an 8-prenylkaempferol triglycoside with a molecular formula of C38H48O20 and a molecular weight of approximately 824.8 g/mol [1]. It is a known natural product isolated from various Epimedium species including E. grandiflorum, E. sempervirens, and E. brevicornum, as well as from Vancouveria hexandra cell cultures [2] [3]. As a member of the Type B 3′-hydroxyldemethylicaritin subtype in the revised Epimedium flavonol classification system, Ikarisoside C serves as a structural and pharmacological reference standard for differentiating among the complex array of Epimedium prenylflavonoids [4].

Why Ikarisoside C Procurement Decisions Should Not Default to Icariin or Epimedin C


The Epimedium genus produces over 260 structurally distinct compounds, with the prenylated flavonoid glycosides representing the major bioactive constituents [1]. Ikarisoside C differs from the most commonly referenced Epimedium flavonoid (icariin) by the presence of an additional glucose moiety at C-7 and distinct glycosylation patterns on the aglycone core [2]. Within the newly established SAR framework, Ikarisoside C belongs to the Type B 3′-hydroxyldemethylicaritin subtype, which exhibits intermediate testosterone production-promoting activity—statistically higher than the icariin subtype (p=0.067) but lower than the demethylicaritin subtype (p=0.132) [3]. These structural and functional nuances mean that substituting Ikarisoside C with a cheaper, more abundant analog like icariin would fundamentally alter the pharmacological profile of the experimental system, undermining reproducibility and confounding SAR conclusions. The evidence below quantifies precisely where Ikarisoside C provides meaningful differentiation from its closest in-class analogs.

Quantitative Differentiation of Ikarisoside C: Comparator-Driven Evidence for Procurement and Experimental Design


Testosterone Production-Promoting Activity: Ikarisoside C (Type B) Positioned Between High-Potency Demethylicaritin and Low-Potency Icariin Subtypes

Ikarisoside C is a known compound belonging to the 3′-hydroxyldemethylicaritin subtype (Type B) of Epimedium flavonols. In a systematic head-to-head SAR study using rat primary Leydig cells at a uniform concentration of 5 μmol L⁻¹, compounds in this subtype (including Ikarisoside C and related glycosides) demonstrated a mean testosterone production increase of 1.15–1.31 fold over untreated controls [1]. This activity was lower than that of the demethylicaritin subtype in Type A (1.29–1.56 fold), but higher than that of the icariin subtype in Type A (1.12–1.18 fold). Statistical analysis revealed a trend toward significance between the Type B subtype and the icariin subtype (p = 0.067), while no significant difference was detected between Type B and the demethylicaritin subtype (p = 0.132) [1]. Cell viability across all treatment conditions exceeded 90% as determined by MTT assay, confirming that the observed effects were not confounded by cytotoxicity [1].

Androgenic Activity Leydig Cell Function Epimedium Flavonoid SAR

Acute Oral Toxicity Profile: Ikarisoside C and Icariside I Demonstrate a DC50 >2 g/kg, Distinguishing Them from More Toxic Prenylated Flavonoid Analogs

A patent disclosure evaluating the safety of icariside compounds for immunomodulatory applications provides direct comparative toxicology data for Ikarisoside C and its structural analog Icariside I. Both compounds were subjected to acute oral toxicity assessment, yielding a DC50 (dose producing 50% mortality) greater than 2 g/kg body weight [1]. The patent explicitly notes that this favorable safety profile contrasts with the limited systematic toxicology data available for many other Epimedium prenylflavonoids, and that Ikarisoside C and Icariside I were specifically selected for further development due to their low toxicity and side effect profile [1]. The authors further note that the extremely low natural abundance of Ikarisoside C (compared to the high-abundance analog icariin) has historically hindered effective research on its safety and pharmacology [1].

Toxicology Safety Pharmacology Natural Product Derisking

Bioproduction Yield in Plant Cell Culture: Ikarisoside C Accumulates to 88.8 ppm in Vancouveria hexandra Suspension Cultures, Exceeding Endogenous Plant Tissue Levels

A foundational study on flavonol glycoside production in Vancouveria hexandra cell suspension cultures quantified the accumulation of des-O-methylanhydroicaritin glycosides, including Ikarisoside C. Under optimized culture conditions, Ikarisoside C was produced at a concentration of 88.8 ppm (parts per million, equivalent to 88.8 μg/g dry weight or 88.8 mg/kg) [1]. This value represents a defined, reproducible yield from a controlled bioproduction system, contrasting with the variable and typically low endogenous content of Ikarisoside C in wild Epimedium plant material, where it is described as an extremely low-abundance component [2]. The study also identified epimedoside A, epimedoside E, and hexandraside E among the major products, with Ikarisoside C constituting one of the principal des-O-methylanhydroicaritin glycosides in the culture system [1].

Plant Biotechnology Metabolic Engineering Natural Product Sourcing

Ikarisoside C Procurement-Critical Application Scenarios Derived from Quantitative Differentiation Evidence


Osteogenic Differentiation Screening with Intermediate Potency Androgen Modulation

In high-throughput screening campaigns for osteogenic differentiation or androgen-responsive pathways, Ikarisoside C provides an intermediate-potency reference standard between the high-activity demethylicaritin-type compounds and the lower-activity icariin-type flavonoids. Based on the class-level SAR evidence showing a 1.15–1.31 fold testosterone production increase at 5 μmol L⁻¹ in Leydig cells [1], Ikarisoside C is appropriate for establishing dose-response curves where ceiling effects of demethylicaritin analogs would obscure subtle differences or where icariin's weaker activity would fail to generate a robust signal. This intermediate potency profile enables more discriminating SAR studies within the Epimedium flavonoid chemical space.

In Vivo Pharmacology and Preclinical Derisking Studies

For rodent in vivo pharmacology experiments requiring an Epimedium flavonoid with defined acute oral toxicity parameters, Ikarisoside C offers a distinct advantage over less-characterized analogs. The documented DC50 >2 g/kg body weight [1] provides a quantitative safety margin for dose-ranging studies, allowing researchers to confidently escalate doses up to the 2 g/kg threshold without encountering acute mortality. This established safety benchmark is particularly valuable when designing chronic dosing regimens or combination therapy studies where cumulative toxicity assessment is required.

Bioproduction Process Optimization and Metabolite Engineering

Research groups and industrial partners developing plant cell culture or microbial fermentation systems for Epimedium flavonoid production can utilize Ikarisoside C as a quantifiable target metabolite. The established benchmark yield of 88.8 ppm from Vancouveria hexandra suspension cultures [1] provides a reference point for evaluating genetic engineering, media optimization, or elicitor treatment strategies. Given the acknowledged low natural abundance of Ikarisoside C in wild plant material [2], bioproduction represents the most scalable sourcing strategy, and this yield value enables quantitative assessment of process improvements.

Chemotaxonomic Standardization and Quality Control of Epimedium-Derived Extracts

For analytical laboratories engaged in the standardization of Epimedium herbal extracts or dietary supplements, Ikarisoside C serves as a critical marker compound for distinguishing among Epimedium species and chemotypes. The validated HPLC-UV-DAD method described for Epimedium elatum quantification demonstrates that Ikarisoside C can be reliably resolved and quantified alongside icariin, epimedin A, epimedin B, and epimedin C with excellent specificity and linearity (R² 0.9966–0.9999) [2]. Inclusion of Ikarisoside C in analytical reference standard panels enables more comprehensive and species-specific quality assessment than reliance on icariin alone.

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